Ethyl L-threoninate hydrochloride chemical and physical properties
Ethyl L-threoninate hydrochloride chemical and physical properties
An In-Depth Technical Guide to Ethyl L-threoninate Hydrochloride: Properties, Synthesis, and Applications
Introduction
Ethyl L-threoninate hydrochloride stands as a pivotal chiral building block in the landscape of synthetic organic chemistry and drug development. As a derivative of the essential amino acid L-threonine, it offers a unique combination of functional groups—a primary amine, a secondary alcohol, and an ethyl ester—all anchored to a stereochemically defined backbone. This trifecta of reactivity makes it a highly versatile precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, applications, and handling protocols, designed for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential.
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IUPAC Name: ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride[1][2]
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Synonyms: L-Threonine ethyl ester hydrochloride, Ethyl L-threoninate HCl[1][2]
The structure of Ethyl L-threoninate hydrochloride is characterized by the ethyl ester of L-threonine, with the amine group protonated to form a hydrochloride salt. This salt form generally enhances the compound's stability and water solubility.
Caption: 2D Structure of Ethyl L-threoninate hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental conditions, from reaction solvents to purification techniques. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 183.63 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Boiling Point | 254°C at 760 mmHg | [2] |
| Flash Point | 107.4°C | [2] |
| Solubility | Soluble in water. | [4][5] The hydrochloride salt form increases aqueous solubility. Also reported to be soluble in solvents like DMSO and methanol.[6] |
| Polar Surface Area | 72.55 Ų | [7] |
| H-Bond Acceptors | 4 | [2] |
| H-Bond Donors | 3 | [7] |
Spectroscopic Data
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¹H-NMR (Proton NMR): The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the threonine backbone (a doublet), and the protons on the α- and β-carbons. The protons of the amine and hydroxyl groups would appear as broad singlets, with their chemical shifts being solvent-dependent. For a related compound, L-threonine methyl ester nitrate, the following peaks were reported in d6-DMSO: δ=8.29 (s, 3H, NH₃), 4.15 (m, 1H, CH), 3.99 (d, 1H, CH), 3.76 (s, 3H, CH₃), 1.20 (d, 3H, CH₃) ppm.[8]
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¹³C-NMR (Carbon NMR): The spectrum should display six unique carbon signals corresponding to the two methyl groups, the methylene group of the ethyl ester, the α- and β-carbons, and the carbonyl carbon of the ester. For L-threonine methyl ester nitrate, the carbon signals were reported at: δ=169.73, 64.90, 57.82, 52.97, 20.38 ppm.[8]
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch of the ammonium salt (broad, ~3000-3200 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a sharp, strong C=O stretch for the ester group (~1730-1750 cm⁻¹).
Synthesis and Reactivity
Synthesis Workflow
The most common and straightforward method for synthesizing Ethyl L-threoninate hydrochloride is through the Fischer esterification of L-threonine. This acid-catalyzed reaction involves treating the amino acid with ethanol in the presence of a strong acid, typically hydrochloric acid, which serves as both the catalyst and the source of the hydrochloride salt.
Caption: General workflow for the synthesis of Ethyl L-threoninate HCl.
Reactivity and Synthetic Utility
The value of Ethyl L-threoninate hydrochloride in synthesis stems from its three distinct functional groups:
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Amine Group: The primary amine is a potent nucleophile (after deprotonation) and readily participates in amide bond formation (peptide coupling), reductive amination, and reactions to form various nitrogen-containing heterocycles.
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Hydroxyl Group: The secondary alcohol can be oxidized, acylated, or used as a nucleophile. Its stereochemistry is crucial for directing the formation of new chiral centers.
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Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or can react with organometallic reagents. It serves as a convenient protecting group for the carboxylic acid functionality of threonine.
This combination of functionalities makes it an ideal starting material for complex target molecules where precise stereochemical control is paramount.
Applications in Research and Drug Development
Ethyl L-threoninate hydrochloride is not just a laboratory curiosity; it is a key intermediate in the synthesis of several important pharmaceutical compounds.
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Chiral Precursor for Antibiotics: The inherent chirality and functionality make it a valuable precursor for complex molecules. For instance, related threonine esters are crucial building blocks in the synthesis of thiopeptide antibiotics and chiral oxazolidinones, which form the core structure of antibiotics like Linezolid.[9]
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Peptide Synthesis: As a protected amino acid derivative, it is used as a starting material in the synthesis of peptides and peptidomimetics. The ester group protects the C-terminus while the hydrochloride salt protects the N-terminus, allowing for selective deprotection and coupling reactions.[9][10]
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Derivatization for Improved Drug Properties: L-Threonine and its derivatives have been explored as carriers covalently bonded to existing drugs to improve their physicochemical and biopharmaceutical properties, and to aid in the chiral separation of racemic drug mixtures.[11]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and purity of Ethyl L-threoninate hydrochloride.
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Safety: While not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation, as is common for many amine hydrochlorides.[12] Standard laboratory safety protocols, including the use of gloves and safety glasses, should be followed.
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Handling: Use in a well-ventilated area. Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents.[5]
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Storage: The compound is hygroscopic and moisture-sensitive.[5][6] It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[13] For long-term storage, temperatures of -20°C are recommended.[14]
Experimental Protocols
The following protocols are representative examples of the synthesis and application of amino acid esters.
Protocol: Synthesis via Fischer Esterification
This protocol is a generalized procedure for the synthesis of amino acid ethyl esters.
Objective: To synthesize Ethyl L-threoninate hydrochloride from L-threonine.
Materials:
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L-Threonine
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Anhydrous Ethanol (EtOH)
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Acetyl Chloride (AcCl) or anhydrous HCl gas
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Diethyl ether
Procedure:
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Suspend L-threonine (1.0 eq) in anhydrous ethanol (e.g., 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Cool the suspension in an ice bath (0°C).
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Slowly add acetyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. This generates anhydrous HCl in situ. Alternatively, bubble anhydrous HCl gas through the solution.
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Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
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Cool the mixture to room temperature and then concentrate it under reduced pressure to remove the excess ethanol.
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The resulting crude product, often an oil or solid, can be triturated with cold diethyl ether to induce precipitation of the hydrochloride salt.
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Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield Ethyl L-threoninate hydrochloride.
Protocol: Peptide Coupling Application
This protocol outlines a general procedure for using an amino acid ester in an amide bond formation.
Objective: To couple Ethyl L-threoninate hydrochloride with a protected amino acid (e.g., Boc-Ala-OH).
Caption: Workflow for a standard peptide coupling reaction.
Procedure:
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To a solution of the N-protected carboxylic acid (e.g., Boc-Alanine, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).[9]
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Add Ethyl L-threoninate hydrochloride (1.1 eq) to the mixture.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride and facilitate the coupling.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
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Purify the product by flash column chromatography on silica gel.
Conclusion
Ethyl L-threoninate hydrochloride is a compound of significant utility in modern organic synthesis. Its defined stereochemistry, coupled with the strategic placement of amine, hydroxyl, and ester functionalities, provides a robust platform for the construction of complex chiral molecules. For researchers in drug discovery and development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential. From the synthesis of novel antibiotics to its role in peptide chemistry, Ethyl L-threoninate hydrochloride will undoubtedly remain a valuable tool in the chemist's arsenal.
References
-
PubChem. Ethyl L-threoninate hydrochloride. National Center for Biotechnology Information. [Link]
-
LookChem. CAS No.33368-36-4,ethyl DL-threoninate hydrochloride Suppliers. [Link]
-
NextSDS. ethyl DL-threoninate hydrochloride — Chemical Substance Information. [Link]
-
Local Pharma Guide. CAS NO. 33368-36-4 | ethyl DL-threoninate hydrochloride. [Link]
-
NextSDS. L-Threonine hydrochloride — Chemical Substance Information. [Link]
-
Royal Society of Chemistry. Supplementary Material for Chemical Communications. [Link]
-
DC Fine Chemicals. Safety Data Sheet - L-Threonine, Ph. Eur. [Link]
-
PubChem. L-Threonine. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Intricate Synthesis and Diverse Applications of L-Tyrosine Ethyl Ester Hydrochloride. [Link]
-
Loba Chemie. L-THREONINE FOR BIOCHEMISTRY Safety Data Sheet. [Link]
- Google Patents.
Sources
- 1. Ethyl L-threoninate hydrochloride | C6H14ClNO3 | CID 2763096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synchem.de [synchem.de]
- 4. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Methyl L-threoninate hydrochloride | 39994-75-7 [chemicalbook.com]
- 7. CAS No.33368-36-4,ethyl DL-threoninate hydrochloride Suppliers [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
